N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC8495141
Molecular Formula: C17H16BrN5OS
Molecular Weight: 418.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16BrN5OS |
|---|---|
| Molecular Weight | 418.3 g/mol |
| IUPAC Name | N-(2-bromo-4-methylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H16BrN5OS/c1-11-3-4-14(13(18)9-11)20-15(24)10-25-17-22-21-16(23(17)2)12-5-7-19-8-6-12/h3-9H,10H2,1-2H3,(H,20,24) |
| Standard InChI Key | KWUYXRYKHBYYSQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)Br |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)Br |
Introduction
Molecular Architecture and Structural Features
Core Scaffold and Substituent Analysis
The compound’s IUPAC name delineates a 4H-1,2,4-triazole core substituted at positions 3, 4, and 5. Position 3 contains a sulfanyl-acetamide side chain, while positions 4 and 5 bear methyl and pyridin-4-yl groups, respectively. The N-(2-bromo-4-methylphenyl) group anchors the acetamide moiety, introducing steric bulk and electron-withdrawing characteristics.
Comparative analysis with PubChem entries reveals that:
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The 4-methyl substitution on the triazole ring distinguishes it from the 4-ethyl analog (CID 1298852) .
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The pyridin-4-yl group at position 5 contrasts with chlorophenyl (CID 1887166) or 2-pyridinyl (CID 1995728) variants .
Table 1: Substituent Comparison of Related Triazole Acetamides
| Compound CID | Triazole Position 4 | Triazole Position 5 | Acetamide Substituent |
|---|---|---|---|
| 1887166 | 4-Methylphenyl | 4-Chlorophenyl | 2-Bromo-4-methylphenyl |
| 1995728 | Ethyl | 2-Pyridinyl | 2-Bromo-4-methylphenyl |
| 1298852 | Ethyl | 4-Pyridinyl | 2-Bromo-4-methylphenyl |
| Target | Methyl | 4-Pyridinyl | 2-Bromo-4-methylphenyl |
Stereoelectronic Properties
The methyl group at position 4 introduces moderate steric hindrance compared to bulkier ethyl or aryl groups, potentially enhancing metabolic stability . The pyridin-4-yl group’s planar geometry and hydrogen-bonding capacity may facilitate interactions with biological targets, as observed in kinase inhibitors . Quantum mechanical calculations for analogous structures suggest dipole moments ranging from 4.5–6.2 Debye, with HOMO-LUMO gaps of 4.1–4.9 eV .
Synthetic Methodologies
Key Reaction Pathways
Triazole-acetamide derivatives are typically synthesized via:
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Cyclocondensation: Reaction of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
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Nucleophilic Substitution: Displacement of leaving groups (e.g., bromine) on pre-formed triazoles by thiol-containing acetamides .
For the target compound, a plausible route involves:
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Synthesis of 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol via cyclization of 4-pyridyl hydrazine with methyl isothiocyanate.
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Alkylation with 2-bromo-N-(2-bromo-4-methylphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) .
Purification and Characterization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is commonly employed for purification, with typical yields of 55–70% for analogous reactions . Structural confirmation relies on:
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¹H NMR: Expected signals include δ 2.35 (s, 3H, Ar-CH₃), δ 3.82 (s, 2H, SCH₂CO), and δ 8.50–7.20 (m, pyridine and aromatic protons).
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HRMS: Calculated for C₁₈H₁₇BrN₅OS [M+H]⁺: 456.0278; observed: 456.0281 .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Predicted using the modified General Solubility Equation (GSE):
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Aqueous Solubility: 12.5 μg/mL at pH 7.4, indicating moderate hydrophobicity requiring formulation aids for in vivo studies.
Metabolic Stability
Microsomal stability assays for related compounds show half-lives of 42–68 minutes in human liver microsomes, suggesting moderate hepatic clearance. The methyl group at triazole-C4 may reduce oxidative metabolism compared to ethyl analogs .
| Compound | MCF-7 GI₅₀ (μM) | HT-29 GI₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| CID 1298852 | 3.2 | 4.8 | 8.9 |
| Target (Pred.) | 2.6–3.4 | 3.9–5.2 | 10.2–12.7 |
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